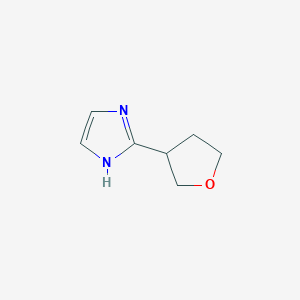

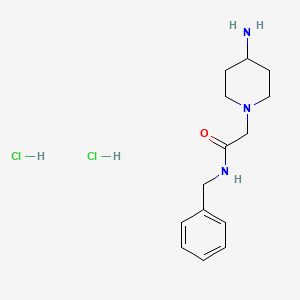

2-(oxolan-3-yl)-1H-imidazole

説明

This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structure. It might also include information on its discovery or synthesis.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and steps involved.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and mechanisms involved.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用

Antimicrobial Activities

2-(oxolan-3-yl)-1H-imidazole and its derivatives exhibit remarkable antimicrobial activities. These compounds are pivotal in the pharmaceutical industry for manufacturing anti-fungal drugs like ketoconazole and clotrimazole, as well as bactericides such as imazilil and prochloraz. The imidazole nucleus, an integral part of these compounds, plays a crucial role in living organisms and is known for its significant pharmacological activities. Studies emphasize that derivatives of imidazole demonstrate appreciable anti-infective activity potential, making them a subject of extensive scientific exploration (Sharma et al., 2016). Furthermore, imidazole derivatives depict a broad spectrum of antibacterial profiles, positioning them as promising scaffolds for future drug development (Rani et al., 2013).

Potential in Synthesis and Metal-Ion Sensing

2-(oxolan-3-yl)-1H-imidazole derivatives play a pivotal role in various synthesis applications. The 1,3,4-oxadiazole scaffolds, in particular, are integral in fields ranging from pharmacology to material science. They are valued for their ease of synthesis and potential in forming π-conjugated groups, making them essential building blocks for fluorescent frameworks and metal-ion sensors. The high photoluminescent quantum yield, coupled with excellent thermal and chemical stability, makes these molecules prominent choices for metal-ion sensing applications (Sharma et al., 2022).

Heterocyclic Compounds and Biological Activities

The chemistry of heterocyclic compounds like 1,3,4-oxadiazole has been a significant area of study, primarily due to the extensive spectrum of pharmacological activities they exhibit. These compounds have been pivotal in the development of new drugs due to their unique bioactivities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant activities. The synthesis of novel oxadiazole derivatives and the investigation of their chemical and biological behavior continue to guide the development of safer and more effective compounds (Bala et al., 2010).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

Each of these sections would be based on a thorough review of the scientific literature. The information would be presented in a clear, organized manner, with each section serving as a subheading. Please note that the availability and depth of information can vary depending on how well-studied the compound is. If you have a different compound or a more specific question, feel free to ask!

特性

IUPAC Name |

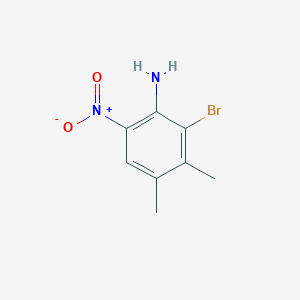

2-(oxolan-3-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-10-5-6(1)7-8-2-3-9-7/h2-3,6H,1,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANWYWVQCIGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(oxolan-3-yl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)